molecular formula C8H14O2 B8339367 4,5-Dihydro-3-tert-butylfuran-2(3H)-one

4,5-Dihydro-3-tert-butylfuran-2(3H)-one

Cat. No.: B8339367
M. Wt: 142.20 g/mol
InChI Key: TWXRMSXTRBJWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydro-3-tert-butylfuran-2(3H)-one is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-tert-butyloxolan-2-one

InChI

InChI=1S/C8H14O2/c1-8(2,3)6-4-5-10-7(6)9/h6H,4-5H2,1-3H3

InChI Key

TWXRMSXTRBJWBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCOC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of lithium di-isopropylamide, prepared by addition of 8.33 mL (20 mmol) of 2.4 M n-butyllithium in hexane to a 0° C. solution of 3.40 g (20 mmol) of di-isopropylamine in 50 mL of dry THF, is cooled to -78° C. and to it is added dropwise over 30 min a solution of 2.60 g (20 mmol) of methyl t-butylacetate in 50 mL of dry THF. The mixture is stirred at -78° C. for 1 h, then 18.8 g (100 mmol) of 1,2-dibromoethane and 10 mL of HMPA is added all at once. The mixture is stirred for 4 h at -78° C., then allowed to warm slowly to room temperature. Water (100 mL) is carefully added, and the mixture is then extracted with three 100-mL portions of hexane. The combined organic extract is washed with water (100 mL) then with satd. NaCl (50 mL) and dried over Na2SO4. The solvent is removed and the product, methyl 2-t-butyl-4-bromobutyrate, is purified by vacuum distillation. The ester is hydrolyzed by refluxing for 2 h with 25 mL (50 mmol) of 2 N NaOH, the water is removed in Vacuo, and the residue is suspended in 25 ml of di-n-butylphthalate in a 200 mL round-bottomed flask with an efficient stirrer, connected to a distillation apparatus, and heated slowly under vacuum (0.5 torr) in an oil bath to 180° C. with vigorous stirring. The distillate is collected and the reaction is terminated when di-n-butylphthalate begins to reflux in the still head. The product, α-t-butyl-γ-butyrolactone, is then purified by vacuum distillation.
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100 mL
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0 (± 1) mol
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8.33 mL
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3.4 g
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0 (± 1) mol
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50 mL
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2.6 g
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50 mL
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18.8 g
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10 mL
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25 mL
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Synthesis routes and methods II

Procedure details

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CC(C)[N-]C(C)C
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